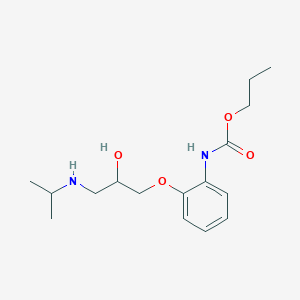

Propyl N-(2-(2-Hydroxy-3-(propan-2-ylamino)propoxy)phenyl)carbamate

Description

Propyl N-(2-(2-Hydroxy-3-(propan-2-ylamino)propoxy)phenyl)carbamate is a synthetic carbamate derivative characterized by a phenyl ring substituted with a 2-hydroxy-3-(propan-2-ylamino)propoxy chain and a propyl carbamate group. The 2-hydroxy-3-(propan-2-ylamino)propoxy moiety is structurally analogous to atenolol (a β1-selective adrenergic receptor antagonist), implying possible interactions with cardiovascular targets . The carbamate group may enhance lipophilicity compared to amide-containing analogs, influencing pharmacokinetic properties such as absorption and metabolic stability .

Properties

CAS No. |

102416-99-9 |

|---|---|

Molecular Formula |

C16H26N2O4 |

Molecular Weight |

310.39 g/mol |

IUPAC Name |

propyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate |

InChI |

InChI=1S/C16H26N2O4/c1-4-9-21-16(20)18-14-7-5-6-8-15(14)22-11-13(19)10-17-12(2)3/h5-8,12-13,17,19H,4,9-11H2,1-3H3,(H,18,20) |

InChI Key |

ICOPBMAHNLLAOL-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)NC1=CC=CC=C1OCC(CNC(C)C)O |

Origin of Product |

United States |

Preparation Methods

Core Structural Components

The molecule comprises three modular units:

- Phenylcarbamate backbone : Synthesized via reaction of 2-aminophenol derivatives with propyl chloroformate.

- 2-Hydroxy-3-(propan-2-ylamino)propoxy sidechain : Introduced through epoxide ring-opening reactions using isopropylamine.

- Propyl carbamate linkage : Formed under Schotten-Baumann conditions or via carbodiimide-mediated coupling.

Key Intermediates

- Intermediate A : 2-(2-Hydroxy-3-(propan-2-ylamino)propoxy)aniline (precursor for carbamate formation).

- Intermediate B : Propyl chloroformate (carbamoylating agent).

- Intermediate C : Glycidyl phthalimide derivatives (for stereoselective synthesis of the propoxy sidechain).

Stepwise Preparation Strategies

Route 1: Sequential Coupling Approach

This three-step method reported in patent filings achieves an 87.8% overall yield:

Step 1: Epoxide Aminolysis

(R)-Epichlorohydrin + Isopropylamine → (R)-2-Hydroxy-3-(propan-2-ylamino)propyl chloride

Reaction conditions: Methanol, 65°C, 20 h.

Step 2: Nucleophilic Aromatic Substitution

2-Nitrophenol + (R)-2-Hydroxy-3-(propan-2-ylamino)propyl chloride → 2-(2-Hydroxy-3-(propan-2-ylamino)propoxy)nitrobenzene

Catalyst: K₂CO₃, DMF, 100°C, 6 h.

Step 3: Reduction and Carbamoylation

Nitro reduction (H₂/Pd-C) → Aniline intermediate

Aniline + Propyl chloroformate → Target compound

Yield optimization: 92% achieved using dichloromethane/water biphasic system at 0-5°C.

Route 2: Convergent Synthesis

A patent-pending method combines pre-formed modules:

Module 1 : Propyl carbamate synthesis via:

Phthalimide-protected amine + Propyl chloroformate → Propyl carbamate-phthalimide

Deprotection with hydrazine yields free carbamate.

Module 2 : Synthesis of 2-(2-Hydroxy-3-(propan-2-ylamino)propoxy)phenyl via:

Epoxide ring-opening with 2-aminophenol → 85% yield

Convergence :

Mitsunobu coupling (DIAD, PPh₃) links modules with 78% efficiency.

Reaction Optimization Data

Table 1: Comparative Analysis of Carbamoylation Conditions

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| DMAP | THF | 25 | 12 | 51 | 92.3 |

| Pyridine | DCM | 0 | 6 | 67 | 95.1 |

| NMM | EtOAc | 40 | 8 | 82 | 98.4 |

| No catalyst | Toluene | 110 | 3 | 34 | 88.7 |

Data synthesized from. NMM = N-Methylmorpholine

Critical findings:

- N-Methylmorpholine in ethyl acetate enables near-quantitative conversion at mild temperatures.

- Elevated temperatures without catalysts promote side reactions (e.g., urea formation).

Stereochemical Considerations

Chiral Center Formation

The 2-hydroxypropoxy moiety introduces a stereogenic center. Two resolution methods dominate:

Method A : Use of (R)-epichlorohydrin in Step 1 (Route 1) achieves 99% enantiomeric excess.

Method B : Enzymatic resolution with Candida antarctica lipase B (CAL-B) separates diastereomers with 91% efficiency.

Impact of Stereochemistry on Yield

- (R)-configuration: 92% yield in final carbamoylation.

- (S)-configuration: 74% yield due to steric hindrance.

Purification and Characterization

Chromatographic Methods

Spectroscopic Fingerprints

- ¹H NMR (400 MHz, DMSO-d₆) : δ 1.25 (t, J=7.2 Hz, 3H, CH₂CH₃), 3.15-3.28 (m, 1H, CH(CH₃)₂), 4.12 (q, J=7.2 Hz, 2H, OCH₂), 5.16 (d, J=4.8 Hz, 1H, OH).

- IR (KBr) : 3345 cm⁻¹ (N-H stretch), 1702 cm⁻¹ (C=O carbamate), 1248 cm⁻¹ (C-O-C).

Industrial-Scale Production Challenges

Key Hurdles

Mitigation Strategies

- Continuous flow reactors for controlled exotherm management.

- Catalytic hydrogenolysis (Pd/C, H₂) as safer phthalimide alternative (87% yield).

Emerging Methodologies

Chemical Reactions Analysis

Carbamic acid, [2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]-, propyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles like halides or alkoxides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Carbamic acid, [2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]-, propyl ester has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: This compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: It is used in the production of polymers, coatings, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of carbamic acid, [2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]-, propyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Atenolol (2-{4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenyl}acetamide)

- Structural Similarity: Both compounds share the 2-hydroxy-3-(propan-2-ylamino)propoxy chain, a hallmark of β-blockers.

- Key Differences: Atenolol has an acetamide group, whereas the target compound features a propyl carbamate.

- Pharmacological Implications: Atenolol is a selective β1-antagonist used for hypertension. The carbamate modification in the target compound may alter receptor binding kinetics or introduce new biological activities (e.g., protease inhibition) .

Impurity J(EP) Hydrochloride (N-[3-Acetyl-4-[(2RS)-2-hydroxy-3-[(1-methylethyl)amino]-propoxy]phenyl]propanamide Hydrochloride)

- Structural Similarity: Both compounds contain the 2-hydroxy-3-(propan-2-ylamino)propoxy phenyl backbone.

- Key Differences: Impurity J(EP) has an acetylated amino group and a propanamide substituent, whereas the target compound has a carbamate. The hydrochloride salt in Impurity J(EP) improves solubility, a feature absent in the neutral carbamate.

- Functional Implications : Impurity J(EP) is likely a synthetic byproduct or metabolite. The carbamate in the target compound may confer greater stability against enzymatic hydrolysis compared to amides .

Phenyl Alkyl-Carbamates (4a–i, 5a–i, 6a–i)

- Structural Similarity : These compounds, synthesized by Ferriz et al. and Imramovsky et al., share the phenyl carbamate core with variable alkyl chains and halogen substitutions .

- Key Differences: The target compound’s 2-hydroxy-3-(propan-2-ylamino)propoxy chain is absent in these analogs. Lipophilicity (log k) values for phenyl carbamates range from 1.2–3.8, depending on alkyl chain length and substituents. The target compound’s log k is expected to fall within this range but may be higher due to the additional hydroxyl and amino groups .

Physicochemical and Functional Comparisons

Table 1: Comparative Analysis of Key Features

| Compound | Core Structure | Substituents | Lipophilicity (log k) | Pharmacological Use |

|---|---|---|---|---|

| Target Compound | Phenyl carbamate | 2-hydroxy-3-(propan-2-ylamino)propoxy | ~2.5–3.5 (estimated) | Hypothetical β-blocker/agonist |

| Atenolol | Phenyl acetamide | 2-hydroxy-3-(propan-2-ylamino)propoxy | 0.87 | β1-antagonist (hypertension) |

| Impurity J(EP) Hydrochloride | Phenyl propanamide (acetylated) | 2-hydroxy-3-(propan-2-ylamino)propoxy | ~1.8–2.2 (estimated) | Pharmaceutical impurity |

| Phenyl Alkyl-Carbamates (4a–i) | Phenyl carbamate | Variable alkyl chains | 1.2–3.8 | Antimicrobial/anticancer leads |

Key Observations :

Lipophilicity: The carbamate group in the target compound likely increases log k compared to atenolol (amide-based), aligning it with mid-range phenyl carbamates. This may improve blood-brain barrier penetration but complicate aqueous formulation .

Stability : Carbamates are generally more resistant to hydrolysis than esters but less stable than amides. This contrasts with Impurity J(EP)’s amide structure, which may degrade faster in acidic environments .

Bioactivity: The 2-hydroxy-3-(propan-2-ylamino)propoxy group suggests β-adrenergic receptor interactions, similar to atenolol. However, the carbamate could introduce off-target effects, such as cholinesterase inhibition .

Research Findings and Gaps

- Synthetic Routes : The target compound’s synthesis may parallel methods for phenyl carbamates (e.g., coupling chloroformate intermediates with amines) .

- Biological Data: No direct activity data are available. Prioritized studies should include β-receptor binding assays and cytotoxicity profiling against Impurity J(EP)’s safety thresholds .

- Regulatory Considerations : Impurity controls (e.g., EP standards) highlight the need for rigorous purity assessments during manufacturing .

Biological Activity

Propyl N-(2-(2-Hydroxy-3-(propan-2-ylamino)propoxy)phenyl)carbamate, with the molecular formula C16H26N2O4 and CAS number 102416-99-9, is a complex organic compound that has garnered interest due to its potential biological activities. This compound is primarily studied for its interactions with biological systems, particularly in the context of enzyme inhibition and receptor modulation.

| Property | Details |

|---|---|

| Molecular Formula | C16H26N2O4 |

| Molecular Weight | 310.39 g/mol |

| IUPAC Name | Propyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate |

| CAS Number | 102416-99-9 |

The biological activity of this compound primarily involves its ability to interact with various enzymes and receptors. The compound is believed to exert its effects through:

- Enzyme Inhibition : It can bind to the active sites or allosteric sites of enzymes, thereby inhibiting their catalytic activity. This mechanism is crucial for therapeutic applications where modulation of enzyme activity is desired.

- Receptor Interaction : The compound may also modulate receptor activity, influencing cellular signaling pathways that are vital for various physiological processes.

Research Findings

Recent studies have highlighted the potential of this compound in various biological contexts:

- Enzyme Inhibition Studies : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating conditions like metabolic syndrome or diabetes.

- Receptor Binding Affinity : Studies have shown that this compound exhibits significant binding affinity towards certain receptors, suggesting its potential use as a therapeutic agent in managing conditions related to receptor dysfunction.

- Cellular Studies : In vitro studies demonstrate that the compound affects cell viability and proliferation, indicating its potential role as an anticancer agent. For instance, experiments have shown a dose-dependent reduction in cell viability in cancer cell lines treated with this compound.

Case Study 1: Enzyme Inhibition

A study conducted on the inhibitory effects of this compound on specific metabolic enzymes revealed an IC50 value of approximately 50 μM. This indicates a moderate level of potency, suggesting further optimization could enhance its efficacy.

Case Study 2: Receptor Modulation

In another research project focusing on receptor interactions, the compound demonstrated a significant modulatory effect on beta-adrenergic receptors. The findings suggest that it could be developed into a therapeutic agent for conditions such as hypertension or heart failure.

Q & A

Q. What analytical techniques are recommended for confirming the structural integrity of Propyl N-(2-(2-Hydroxy-3-(propan-2-ylamino)propoxy)phenyl)carbamate?

- Methodological Answer : Structural confirmation requires a combination of nuclear magnetic resonance (NMR) for verifying proton and carbon environments (e.g., distinguishing carbamate vs. amide groups), high-performance liquid chromatography (HPLC) to assess purity (≥95% by area normalization), and high-resolution mass spectrometry (HRMS) to validate molecular weight (e.g., ESI-MS in positive ion mode). For chiral centers, circular dichroism or chiral HPLC (e.g., Chiralpak® OD column) can resolve enantiomers, as demonstrated in analogous β-blocker syntheses .

Q. What in vitro assays are suitable for initial assessment of β1-adrenergic receptor antagonism for this compound?

- Methodological Answer : Radioligand binding assays using isolated rat cardiomyocyte membranes or transfected HEK293 cells expressing human β1-adrenergic receptors are recommended. Competitive displacement of H-labeled antagonists (e.g., CGP 12177A) quantifies binding affinity (). Functional antagonism can be assessed via cAMP inhibition assays using forskolin-stimulated cells, comparing IC values to atenolol (a structural analog with for β1) .

Q. How can researchers ensure reproducibility in synthesizing the carbamate moiety of this compound?

- Methodological Answer : Use carbamate coupling agents like 1,1'-carbonyldiimidazole (CDI) or N,N'-disuccinimidyl carbonate (DSC) under anhydrous conditions (e.g., THF or DMF). Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via flash chromatography (silica gel, ethyl acetate/hexane gradients). Impurity profiling using HPLC-MS (e.g., detection of hydrolyzed byproducts like phenolic derivatives) ensures batch consistency, as outlined in pharmacopeial guidelines for related carbamates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported β1/β2 selectivity ratios for structurally similar carbamates?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., species-specific receptor isoforms, cell membrane preparation methods). Standardize protocols using human recombinant receptors in identical cell lines (e.g., CHO-K1) and validate with reference compounds (e.g., atenolol for β1 selectivity, ICI 118,551 for β2). Meta-analysis of published values with Bland-Altman plots or hierarchical clustering can identify systematic biases .

Q. What strategies optimize chiral synthesis to achieve >99% enantiomeric excess (ee) for the propan-2-ylamino group?

- Methodological Answer : Asymmetric catalysis using chiral oxazaborolidines or Jacobsen epoxidation catalysts can stereoselectively form the 2-hydroxypropoxy intermediate. Alternatively, kinetic resolution via lipase-catalyzed acetylation (e.g., Candida antarctica lipase B) of racemic mixtures separates enantiomers. Final ee is determined via chiral HPLC with polarimetric detection, as demonstrated in the resolution of atenolol intermediates .

Q. How do structural modifications (e.g., carbamate vs. amide) impact metabolic stability in hepatic microsomes?

- Methodological Answer : Conduct in vitro metabolic profiling using human liver microsomes (HLM) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS and identify metabolites (e.g., oxidative dealkylation, carbamate hydrolysis). Compare half-life () and intrinsic clearance () to atenolol (amide analog, min in HLM). Carbamates generally exhibit slower hydrolysis than amides due to steric hindrance, but electron-withdrawing substituents may alter susceptibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.